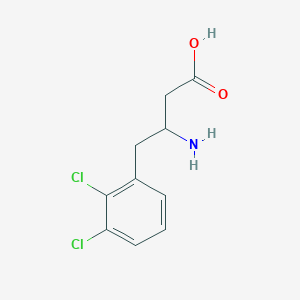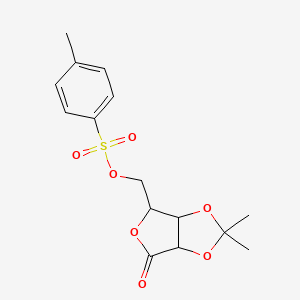
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Boc-3-(2-アリルオキシカルボニル-2-アミノ-エチル)-インドールは、インドール類に属する合成有機化合物です。 インドールは、医薬品、農薬、染料で広く使用されている複素環式芳香族有機化合物です。 この化合物は、アミン基を保護するために有機合成で一般的に使用されるtert-ブトキシカルボニル(Boc)保護基を特徴としています。
準備方法
合成経路と反応条件
(S)-1-Boc-3-(2-アリルオキシカルボニル-2-アミノ-エチル)-インドールの合成は、通常、複数のステップを伴います。
出発物質: 合成はインドール誘導体から始まります。
アミン基の保護: アミン基はBoc保護基を使用して保護されます。
アリル化: 保護されたインドールは、アリルオキシカルボニル基を導入するためにアリル化されます。
最終ステップ:
工業生産方法
このような化合物の工業生産方法は、通常、制御された条件下での大規模なバッチ反応を伴います。 自動化された反応器と連続フローシステムの使用により、効率と収率を高めることができます。
化学反応の分析
反応の種類
(S)-1-Boc-3-(2-アリルオキシカルボニル-2-アミノ-エチル)-インドールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな生成物を生成するために酸化することができます。
還元: 還元反応を使用して、官能基を修飾できます。
置換: インドール環のさまざまな位置で、求核置換反応または求電子置換反応が発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: ハロゲン、酸、または塩基などの試薬は、置換反応を促進することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボニル含有化合物を生成する可能性があり、一方、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 生化学研究におけるプローブまたはリガンドとして役立つ可能性があります。
医学: 特定の生物学的経路を標的にする創薬における潜在的な用途。
工業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(S)-1-Boc-3-(2-アリルオキシカルボニル-2-アミノ-エチル)-インドールの作用機序は、その特定の用途によって異なります。 一般的に、酵素や受容体などの分子標的に作用し、生物学的経路に影響を与える可能性があります。 Boc保護基は酸性条件下で除去して活性アミンを露出させることができ、その後、さらなる反応に参加できます。
6. 類似の化合物との比較
類似の化合物
(S)-1-Boc-3-(2-アミノ-エチル)-インドール: アリルオキシカルボニル基がありません。
(S)-1-Boc-3-(2-アリルオキシカルボニル-2-ヒドロキシ-エチル)-インドール: アミノ基の代わりにヒドロキシ基が含まれています。
類似化合物との比較
Similar Compounds
(S)-1-Boc-3-(2-amino-ethyl)-indole: Lacks the allyloxycarbonyl group.
(S)-1-Boc-3-(2-allyloxycarbonyl-2-hydroxy-ethyl)-indole: Contains a hydroxy group instead of an amino group.
特性
分子式 |
C19H24N2O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
tert-butyl 3-(2-amino-3-oxo-3-prop-2-enoxypropyl)indole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-10-24-17(22)15(20)11-13-12-21(18(23)25-19(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11,20H2,2-4H3 |
InChIキー |
FVSKAYVWNOSHGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OCC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)



![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)


![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)

![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)


